molecular formula C21H22ClN3O3S B2787450 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole CAS No. 862741-19-3

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole

货号 B2787450
CAS 编号: 862741-19-3
分子量: 431.94
InChI 键: VFQNFQMXLLTMEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole, also known as CTX-0294885, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2010 by a team of researchers at the University of Texas MD Anderson Cancer Center. Since then, several studies have been conducted to investigate its mechanism of action and potential applications in cancer research.

作用机制

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity in normal cells, making it a promising therapeutic agent. However, it can cause some side effects such as liver toxicity and gastrointestinal disturbances. It is important to note that these effects have only been observed in animal studies, and further research is needed to determine their relevance in humans.

实验室实验的优点和局限性

One advantage of using 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole in lab experiments is its specificity for HSP90, which allows for targeted inhibition of oncogenic proteins. However, its synthesis process is complex and requires expertise in organic chemistry, making it less accessible for some researchers. Additionally, its efficacy may vary depending on the cancer type and the specific oncogenic proteins involved.

未来方向

Several future directions for research on 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole include investigating its potential in combination therapy with other cancer treatments, identifying biomarkers that predict response to treatment, and optimizing its synthesis process to increase accessibility for researchers. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in other diseases beyond cancer.
Conclusion
This compound is a small molecule inhibitor with potential as a therapeutic agent in cancer research. Its specificity for HSP90 makes it a promising candidate for targeted inhibition of oncogenic proteins. However, further research is needed to determine its safety and efficacy in humans, as well as its potential for use in other diseases.

合成方法

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylpiperazine, followed by the reaction of the resulting compound with m-tolylacetic acid. The final step involves the cyclization of the intermediate compound to form this compound. The synthesis process is complex and requires expertise in organic chemistry.

科学研究应用

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole has been extensively studied in cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and colon cancers. It also has the ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-4-3-5-16(14-15)19-23-20(21(28-19)25-12-10-24(2)11-13-25)29(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQNFQMXLLTMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。